S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate
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Overview
Description
S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate: is a heterocyclic compound that belongs to the class of oxazoles Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and carbanions can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized oxazole derivatives .
Scientific Research Applications
S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
- 5-mesyl-2-phenyl-4-tosyloxazole
- 3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole
- 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole
Uniqueness: S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate is unique due to its specific substitution pattern and the presence of both oxazole and carbothioate functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H13NO2S |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C17H13NO2S/c1-12-7-9-14(10-8-12)21-17(19)15-11-16(20-18-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
CIHVRZNOXILWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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